Molecular Weight and Formula Differentiation from GSK0660: Implications for Ligand Efficiency and Permeability
The target compound (C15H14N2O5S2, MW 366.41) is 52.08 Da lighter than GSK0660 (C19H18N2O5S2, MW 418.49), a difference attributable to the replacement of the 2-methoxy-4-(phenylamino)phenyl substituent with the 1-methyl-2-oxoindolin-5-yl moiety [1]. This MW reduction of 12.4% places the target compound more favorably within the sub-400 Da range preferred for lead-like properties [2]. The oxoindolin substituent eliminates the metabolically labile aniline NH and methoxy groups present in GSK0660, potentially altering oxidative metabolism susceptibility, though no experimental metabolic stability data exist for the target compound.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 366.41 Da (C15H14N2O5S2) |
| Comparator Or Baseline | GSK0660: 418.49 Da (C19H18N2O5S2); ST247: ~414.5 Da (C19H26N2O5S2); Methyl 3-sulfamoylthiophene-2-carboxylate: 221.25 Da (C6H7NO4S2) |
| Quantified Difference | Δ = -52.08 Da vs GSK0660 (-12.4%); Δ = +145.16 Da vs parent methyl 3-sulfamoylthiophene-2-carboxylate (+65.6%) |
| Conditions | Calculated molecular weights from molecular formulae |
Why This Matters
The 52 Da mass reduction versus GSK0660 may confer improved membrane permeability and ligand efficiency indices, though this remains unverified experimentally for the target compound.
- [1] PubChem Computed Properties. Methyl 3-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate. Molecular Formula: C15H14N2O5S2. Molecular Weight: 366.41 g/mol. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. View Source
